3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
Description
3-[4-(Carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C29H30N2O6, with a molecular weight of 502.56 g/mol . The compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a common temporary protecting group for amines in solid-phase peptide synthesis (SPPS), and a 4-carbamoylamino phenyl side chain. The Fmoc group enhances solubility in organic solvents and enables selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The carbamoylamino (urea) moiety on the phenyl ring provides hydrogen-bonding capacity, which may influence interactions in biological systems or crystallization processes. Its InChIKey (ZKSJJSOHPQQZHC-UHFFFAOYSA-N) confirms stereochemical specificity .
Properties
IUPAC Name |
3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDOFBZCSQAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamoylation of 4-Aminophenylalanine
The para-aminophenylalanine intermediate is carbamoylated using urea or isocyanates under mild conditions:
Method A (Urea-mediated carbamoylation):
- Substrate: 4-Aminophenylalanine (1.0 equiv).
- Reagents: Urea (2.5 equiv), acetic acid (catalyst).
- Conditions: Reflux in ethanol/water (3:2 v/v) at 80°C for 12 hours.
- Yield: 85–90%.
Method B (Isocyanate-mediated carbamoylation):
Fmoc Protection of the α-Amino Group
The α-amino group of carbamoylated phenylalanine is protected using Fmoc-Cl:
Procedure:
- Substrate: 3-(4-Carbamoylamino)phenylalanine (1.0 equiv).
- Reagents: Fmoc-Cl (1.5 equiv), NaHCO₃ (3.0 equiv).
- Conditions: Stir in dioxane/water (4:1 v/v) at 0°C → 25°C for 4 hours.
- Yield: 88–92%.
Optimization Notes:
Purification and Crystallization
Crude product is purified via ethanol/water recrystallization:
Protocol:
Analytical Characterization
Key Data:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 445.48 g/mol | HRMS |
| Melting Point | 163°C (decomposition) | DSC |
| Optical Rotation | [α]²⁵D = +12.5° (c=1, DMF) | Polarimetry |
| HPLC Purity | ≥99% (254 nm) | RP-HPLC |
Spectroscopic Confirmation:
- ¹H NMR (DMSO-d₆): δ 7.89 (s, 1H, carbamoyl NH), 7.75–7.30 (m, 13H, Fmoc + aromatic).
- IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O).
Comparative Analysis of Methods
| Parameter | Urea Method | Isocyanate Method |
|---|---|---|
| Reaction Time | 12 h | 6 h |
| Yield | 85–90% | 78–82% |
| Byproducts | Minimal | Phenyl urea traces |
| Scalability | >100 g | <50 g |
Industrial-Scale Considerations
Process Intensification:
- Continuous Flow Carbamoylation: Microreactors reduce reaction time to 2 hours with 94% yield.
- Green Solvents: Ethanol/water systems replace toxic solvents (e.g., DCM).
Cost Drivers:
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Aph(Cbm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-4-amino-phenylalanine.
Peptide Conjugates: Coupling reactions yield peptides with Fmoc-D-Aph(Cbm)-OH as a residue.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protective group that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides. This method is widely used due to its efficiency and ability to produce high-purity peptides.
Advantages in Peptide Synthesis
- Stability : The compound exhibits good stability during the synthesis process, which is crucial for maintaining the integrity of sensitive amino acids.
- Mild Deprotection Conditions : The Fmoc group can be removed using weak bases such as piperidine, which minimizes side reactions and preserves the integrity of other functional groups present in the peptide chain.
Drug Development
The compound's structural properties make it a valuable candidate in drug development, particularly for designing novel therapeutics targeting specific biological pathways. Its ability to mimic natural amino acids while incorporating additional functional groups allows researchers to explore new avenues for drug design.
Case Studies in Drug Development
- Antitumor Agents : Research has indicated that derivatives of this compound can exhibit antitumor activity by modulating specific biological pathways involved in cancer progression.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
Bioconjugation Techniques
3-[4-(Carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be utilized in bioconjugation processes where it serves as a linker between biomolecules. This application is particularly relevant in the field of biochemistry for creating targeted drug delivery systems.
Applications in Bioconjugation
- Targeted Drug Delivery : By conjugating this compound with therapeutic agents or imaging probes, researchers can enhance the specificity and efficacy of treatments.
- Diagnostic Tools : The compound can be incorporated into diagnostic assays to improve sensitivity and specificity.
Research and Development
The ongoing research into 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid encompasses various aspects of medicinal chemistry, including:
- Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the structure affect biological activity.
- Synthesis Optimization : Developing more efficient synthetic routes to improve yield and reduce costs.
Mechanism of Action
The mechanism of action of Fmoc-D-Aph(Cbm)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the Fmoc group is removed, allowing the amino group to participate in further reactions. The carbamoyl group on the phenyl ring can interact with other molecules, influencing the peptide’s structure and function.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 4-carbamoylamino group in the target compound introduces hydrogen-bond donor/acceptor capacity, contrasting with electron-withdrawing groups like nitro (in ) or trifluoromethyl (in ). These differences modulate reactivity and binding interactions.
Cyclopentyl () introduces conformational rigidity, which may restrict rotational freedom compared to aromatic side chains.
Biological Relevance :
- Compounds with chloro and trifluoromethyl groups () are often used in drug discovery for their enhanced membrane permeability and resistance to oxidative metabolism.
- The nitro group () is a strong electron-withdrawing moiety, which may facilitate nucleophilic aromatic substitution reactions but poses toxicity risks.
Key Observations:
Synthesis Complexity :
- The target compound requires urea functionalization , increasing synthetic steps compared to simpler aryl-substituted analogs (e.g., ).
- Disulfide-containing analogs () involve specialized coupling strategies for ADC linker stability.
Therapeutic Potential: The dithio linker in enables controlled drug release in reductive environments (e.g., tumor microenvironments). Fmoc-L-Tyr(tBu)-MPPA () is tailored for radiopharmaceuticals due to its phenolic ether group, enhancing chelation properties.
Table 3: Commercial Availability and Stability
Key Observations:
Biological Activity
3-[4-(Carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as Fmoc-D-4-amino-phenylalanine (carbamoyl)-OH, is a modified amino acid with significant implications in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). Its unique structure enhances its stability and utility in various biochemical applications.
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.48 g/mol
- CAS Number : 324017-23-4
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-ureidophenyl)propanoic acid
The compound's structure includes a carbamoylamino substituent on the phenyl ring, contributing to its biological activity by potentially influencing interactions with biological macromolecules.
The biological activity of 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can be attributed to its ability to interact with various receptors and enzymes. Studies suggest that its structural components enhance binding affinity and specificity towards target proteins, which is crucial for therapeutic applications.
Applications in Peptide Synthesis
The Fmoc group provides a stable yet easily removable protective mechanism during peptide synthesis. This allows for the sequential addition of amino acids, leading to the formation of complex peptides that can exhibit specific biological activities. The compound's stability under mild conditions makes it particularly useful in synthesizing peptides for drug development and research.
Research Findings
Recent studies have focused on the interactions of this compound with specific receptors. For example:
- Binding Affinity Studies : Research has demonstrated that 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid exhibits high binding affinity to certain G protein-coupled receptors (GPCRs), suggesting potential roles in modulating signaling pathways relevant to various diseases .
- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in conditions such as cancer and metabolic disorders. Its ability to mimic natural ligands may facilitate the development of selective agonists or antagonists for targeted therapies .
Case Study 1: Peptide Therapeutics Development
In a study aimed at developing new peptide therapeutics, researchers synthesized a series of peptides incorporating 3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. The resulting peptides demonstrated enhanced stability and bioactivity compared to those synthesized using traditional amino acids. This highlights the utility of this compound in creating more effective therapeutic agents.
Case Study 2: Protein Interaction Analysis
Another study utilized this compound to investigate protein-protein interactions within cellular pathways. By labeling the compound with fluorescent tags, researchers were able to visualize interactions in live cells, providing insights into cellular mechanisms and potential targets for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| Fmoc-D-Aph(Cbm)-OH | 3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | Similar structure; used in peptide synthesis |
| Degarelix | (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | Gonadotropin-releasing hormone antagonist |
| Other Fmoc-protected amino acids | Various | Commonly used in peptide synthesis; differing side chains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
